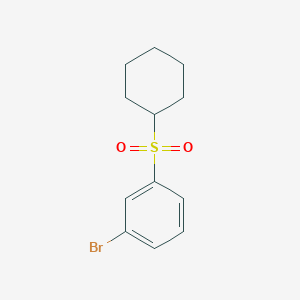
1-bromo-3-cyclohexylsulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-3-cyclohexylsulfonylbenzene is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclohexyl sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-cyclohexylsulfonylbenzene typically involves the following steps:
Bromination of Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Cyclohexyl Sulfone: The brominated phenyl compound is then reacted with cyclohexyl sulfone under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-bromo-3-cyclohexylsulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfone group can be involved in oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted phenyl cyclohexyl sulfones depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfonic acids.
Reduction Products: Sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
1-bromo-3-cyclohexylsulfonylbenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1-bromo-3-cyclohexylsulfonylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and sulfone group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact mechanism depends on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorophenyl cyclohexyl sulfone: Similar structure but with a chlorine atom instead of bromine.
3-Fluorophenyl cyclohexyl sulfone: Contains a fluorine atom instead of bromine.
3-Iodophenyl cyclohexyl sulfone: Features an iodine atom in place of bromine.
Uniqueness
1-bromo-3-cyclohexylsulfonylbenzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its chloro, fluoro, and iodo counterparts.
Eigenschaften
Molekularformel |
C12H15BrO2S |
|---|---|
Molekulargewicht |
303.22 g/mol |
IUPAC-Name |
1-bromo-3-cyclohexylsulfonylbenzene |
InChI |
InChI=1S/C12H15BrO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |
InChI-Schlüssel |
SIPWPPGJSIBYBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

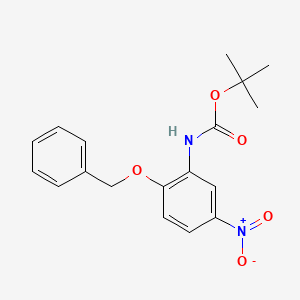
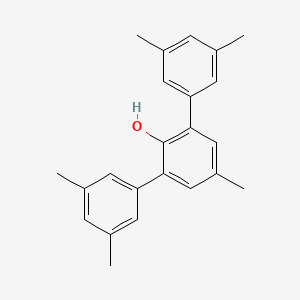



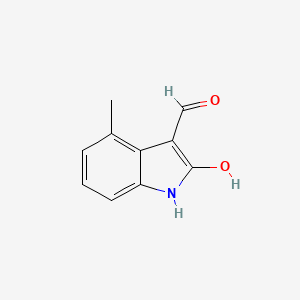


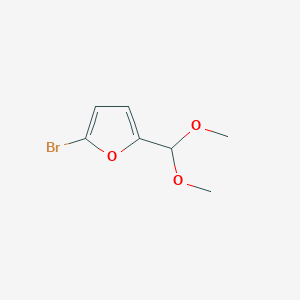

![[1-(4-Ethoxyphenyl)-2,2-difluorocyclopropyl]methanol](/img/structure/B8588771.png)
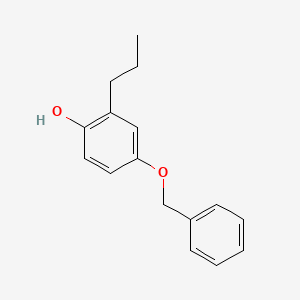

![(S)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B8588795.png)
